molecular formula C22H20ClN5O2S B2991357 2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1040644-03-8

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2991357
CAS RN: 1040644-03-8
M. Wt: 453.95
InChI Key: ZNQFXWCPWPYWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a triazole ring, a pyridazine ring, a sulfanyl group, and an acetamide group. Triazole rings are often found in pharmaceuticals and biologically important compounds . Pyridazine rings are less common, but they are also found in some pharmaceuticals. The sulfanyl group (also known as a thiol group) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. Acetamide groups are found in many different compounds and can participate in a variety of chemical reactions.

Scientific Research Applications

Anticancer Research

The triazolopyridazine core of CHEMBL4551471 is structurally similar to compounds that have shown promise as anticancer agents . These compounds can intercalate into DNA, disrupting the replication process in cancer cells . This suggests that CHEMBL4551471 could be investigated for its potential to act as an anticancer agent, particularly in solid tumors where DNA intercalation can be a viable therapeutic strategy.

Drug Discovery

CHEMBL4551471, being part of the ChEMBL database, is associated with bioactive molecules that have drug-like properties. Its structure could be used as a scaffold for the development of new drugs, especially in the realm of targeted therapies where precision medicine requires compounds that can specifically interact with biological targets .

Energetic Materials Research

Compounds with a triazolopyridazine backbone, similar to CHEMBL4551471, have been explored for their use in energetic materials . These materials are crucial for the development of propellants and explosives. The stability and reactivity of such compounds can be tuned for specific applications, making them valuable in materials science .

ADMET Profiling

The compound’s structure allows for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which is essential in the early stages of drug development. Understanding the ADMET characteristics can help in modifying the compound to improve its drug-like properties and reduce potential side effects .

Molecular Docking Studies

CHEMBL4551471 can be used in molecular docking studies to predict how it interacts with various biological targets. This is particularly useful in the design of enzyme inhibitors or receptor ligands, where the compound can be computationally modeled to fit into the active site of a target protein .

Synthetic Chemistry

As a compound with a complex molecular structure, CHEMBL4551471 serves as an excellent candidate for synthetic chemistry research. It can be used to study new synthetic pathways, reaction mechanisms, and the synthesis of novel derivatives with potential biological activities .

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-4-3-5-15(2)21(14)24-19(29)12-27-22(30)28-18(25-27)10-11-20(26-28)31-13-16-6-8-17(23)9-7-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQFXWCPWPYWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.